4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
CAS No.: 13987-45-6
Cat. No.: VC20941694
Molecular Formula: C14H10O6
Molecular Weight: 274.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13987-45-6 |
---|---|
Molecular Formula | C14H10O6 |
Molecular Weight | 274.22 g/mol |
IUPAC Name | 5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) |
Standard InChI Key | UISWLBIMLGAHMF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Introduction
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, with the molecular formula C14H10O6 and CAS number 13987-45-6, is a versatile organic compound featuring two hydroxyl groups and two carboxylic acid groups attached to a biphenyl structure . This unique arrangement of functional groups provides it with a rigid and planar structure, making it an essential intermediate in various chemical syntheses and industrial applications.
Synthesis Methods
Several methods are employed for synthesizing this compound:
Oxidation Method
One common approach involves the oxidation of 4,4'-Biphenol using potassium carbonate as a base in solvents like N,N-dimethylformamide (DMF). This process typically requires high temperatures (around 200°C) over extended periods (about 70 hours) .
Substitution Method
Another method involves starting from phthalic acid esters that undergo substitution reactions in the presence of bases and oxidizing agents.
Industrial Production
Industrial production often involves multi-step processes starting from commercially available biphenyl derivatives. These processes may include esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis.
Table: Synthesis Conditions for Oxidation Method
Step Number | Reaction Components | Conditions |
---|---|---|
Step 1 | Biphenol + K2CO3 | DMF solvent at high temperature (~200°C), long duration (~70 h) |
Table: Common Reagents Used
Reaction Type | Common Reagents Used |
---|---|
Oxidation | Potassium permanganate |
------------------ | |
Reduction | |
------------------ | |
Substitution | |
Products Formed Through Different Types of Chemical Reactions:
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Oxidation: Quinones
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Reduction: Hydroquinones
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Substitution: Esters & Amides
These products highlight the versatility of this compound in various chemical transformations.
Biological Activities:
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Exhibits antimicrobial properties against Gram-positive & Gram-negative bacteria.
-
Shows potential anticancer activities due to its interaction with biological systems.
These biological activities make it an interesting candidate for further medicinal research.
References
For detailed synthesis routes or specific applications beyond those mentioned here, additional literature reviews focusing on patents or specialized journals may provide further insights into industrial-scale production methods or emerging uses.
This article aims to provide comprehensive information about "4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid," emphasizing its chemical properties, synthesis methods, potential applications across industries such as pharmaceuticals and materials science.
Please consult relevant scientific databases for more recent studies on this compound's role in advanced materials development or drug discovery efforts beyond what has been covered here.
If you require more specific data tables related to experimental conditions not covered here or detailed analysis from recent research findings not included due to source limitations:
Consider accessing academic databases like PubMed Central (PMC
) for biological activity studies,
or Google Patents (patents.google.com
) for industrial production techniques,
and Nature Publishing Group (nature.com
) articles related to material science advancements involving this compound.
For any additional details regarding new developments not captured within these sources,
further exploration through peer-reviewed journals would be advisable.
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